molecular formula C12H13ClN2OS B2586413 2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone CAS No. 790271-60-2

2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone

Cat. No.: B2586413
CAS No.: 790271-60-2
M. Wt: 268.76
InChI Key: YJQCCMDDAXHYJM-UHFFFAOYSA-N
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Description

2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone is a synthetic organic compound that features a thiazole ring, a pyrrole ring, and a chloroethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Coupling of the Thiazole and Pyrrole Rings: The thiazole and pyrrole rings are coupled using a suitable coupling reagent, such as a palladium catalyst, under inert atmosphere conditions.

    Introduction of the Chloroethyl Ketone Group: The final step involves the chlorination of the ethanone group using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The chloro group can be substituted with nucleophiles like amines, thiols, or alkoxides to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium alkoxides in alcohol solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or cancer.

    Biological Studies: It can be used to study the interactions of thiazole and pyrrole derivatives with biological macromolecules such as proteins and nucleic acids.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as antimicrobial activity or enhanced mechanical strength.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound also features a chloroethyl ketone group but has a different heterocyclic ring system.

    2-chloro-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one: Similar thiazole ring but different substituents and functional groups.

Uniqueness

2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethanone is unique due to the presence of both thiazole and pyrrole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrrol-3-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-7-6-17-12(14-7)15-8(2)4-10(9(15)3)11(16)5-13/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQCCMDDAXHYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=NC(=CS2)C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790271-60-2
Record name 2-chloro-1-[2,5-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)-1H-pyrrol-3-yl]ethan-1-one
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